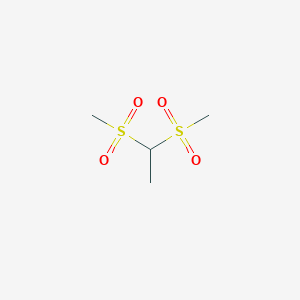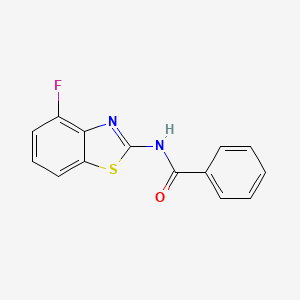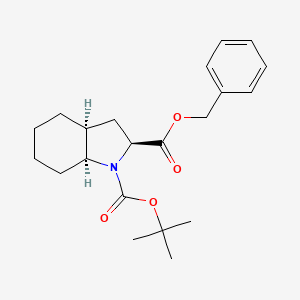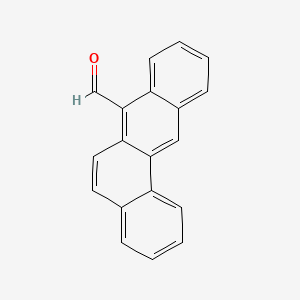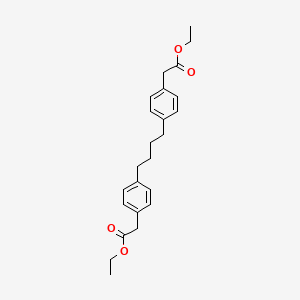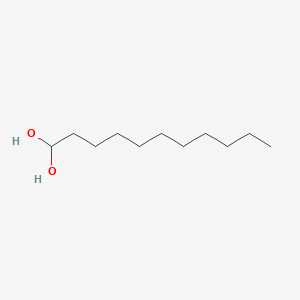
1,1-Undecanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Undecanediol can be synthesized through several methods. One common approach involves the reduction of undecanoic acid or its derivatives. For instance, the reduction of undecanoic acid with lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydrolysis of undecane-1,11-diol diacetate, which can be prepared by the esterification of undecane-1,11-diol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of undecanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
化学反应分析
Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.
Reduction: The compound can be further reduced to form undecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
科学研究应用
1,1-Undecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and lubricants.
作用机制
The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.
相似化合物的比较
1,10-Decanediol: Another diol with a similar structure but with hydroxyl groups at different positions.
1,3-Undecanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Comparison: 1,1-Undecanediol is unique due to the positioning of its hydroxyl groups at the terminal ends of the hydrocarbon chain. This positioning can influence its reactivity and physical properties, making it distinct from other diols like 1,10-Decanediol and 1,3-Undecanediol.
属性
分子式 |
C11H24O2 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC 名称 |
undecane-1,1-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |
InChI 键 |
GRXOWOKLKIZFNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


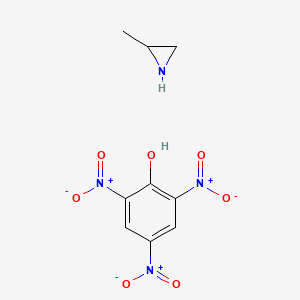
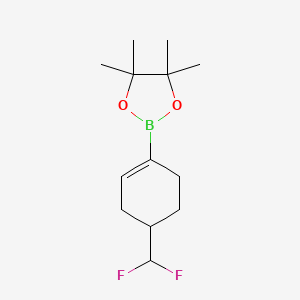
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
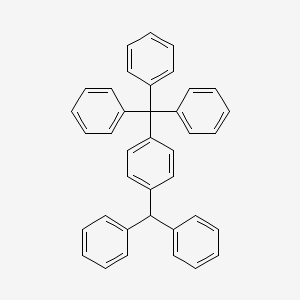
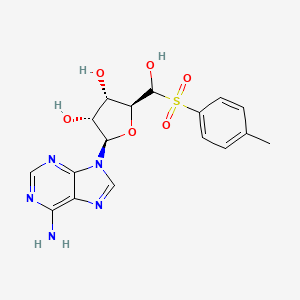
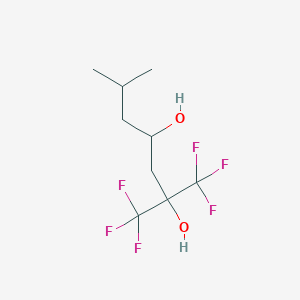
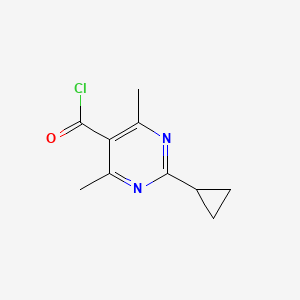
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
